molecular formula C11H9BrN2O2 B1290317 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 229163-39-7

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1290317
CAS RN: 229163-39-7
M. Wt: 281.1 g/mol
InChI Key: GBVBVQGYDHSPRL-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoline derivatives, which are closely related to pyrazoles, can be synthesized through various methods . For instance, one method involves the reaction of chalcones with phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole core, with a bromophenyl group attached at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been recognized for their antibacterial and antifungal properties. The presence of the 4-bromophenyl group in the compound may enhance these activities, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

The compound’s structure suggests it could be effective in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases where oxidative damage is a key factor .

Neuroprotective Effects

Studies on similar pyrazoline derivatives have shown potential neuroprotective effects by inhibiting acetylcholinesterase activity. This could be beneficial in treating neurodegenerative diseases and reducing oxidative injury in neural tissues .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities. This compound could be synthesized into derivatives that may serve as effective treatments against Leishmania and Plasmodium species .

Anticancer Potential

The structural features of pyrazole derivatives, including the one , have been linked to antitumor activities. Research could explore its efficacy against various cancer cell lines and its role in cancer treatment .

Agricultural Applications

In agriculture, such compounds can be used as herbicide detoxifiers. Their ability to interact with various biological pathways makes them suitable for controlling weed growth without harming crops .

Pharmacological Significance

The compound’s core structure is a scaffold for developing drugs with diverse pharmacological effects. It could lead to the synthesis of new drugs with improved efficacy and safety profiles .

Molecular Docking Studies

Molecular modeling and docking studies could reveal the compound’s binding affinities to various enzymes and receptors, providing insights into its therapeutic potential and guiding the design of analogs with targeted properties .

properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVBVQGYDHSPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628541
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

229163-39-7
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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